molecular formula C23H26N2O2 B5036071 N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide

N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide

Cat. No. B5036071
M. Wt: 362.5 g/mol
InChI Key: GPYLKHXJQGRZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide, also known as APPA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. It belongs to the family of adamantane derivatives and has a unique chemical structure that makes it an interesting compound to study.

Mechanism of Action

The mechanism of action of APAA is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects, possibly through the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of viral replication, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have neuroprotective effects, possibly through the regulation of oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using APAA in lab experiments is its potent antiviral and anticancer activity. It is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.

Future Directions

There are several future directions for the study of APAA, including:
1. Investigating its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action in more detail to optimize its use in various applications.
3. Developing new derivatives of APAA with improved activity and selectivity.
4. Exploring its potential use in combination with other drugs for the treatment of viral infections and cancer.
In conclusion, APAA is a synthetic compound with a unique chemical structure that has been extensively studied for its potential use in various scientific research applications. Its potent antiviral and anticancer activity, as well as its neuroprotective effects, make it an interesting compound to study. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of APAA involves the reaction of 3-amino-5-phenoxyaniline with 1-adamantyl isocyanate in the presence of a catalyst. The reaction yields APAA as a white crystalline solid, which can be further purified using various techniques.

Scientific Research Applications

N-(3-amino-5-phenoxyphenyl)-1-adamantanecarboxamide has been studied for its potential use in various scientific research applications, including as an antiviral, anticancer, and neuroprotective agent. It has been shown to have potent antiviral activity against a range of viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV).

properties

IUPAC Name

N-(3-amino-5-phenoxyphenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c24-18-9-19(11-21(10-18)27-20-4-2-1-3-5-20)25-22(26)23-12-15-6-16(13-23)8-17(7-15)14-23/h1-5,9-11,15-17H,6-8,12-14,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLKHXJQGRZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC(=CC(=C4)N)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5248483

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